molecular formula C11H20N2O2 B129190 tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate CAS No. 141449-85-6

tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Cat. No.: B129190
CAS No.: 141449-85-6
M. Wt: 212.29 g/mol
InChI Key: FYUVLZRRIRGSTE-UHFFFAOYSA-N
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Description

Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a heterocyclic compound that belongs to the pyrrole family It is characterized by its unique structure, which includes a tert-butyl ester group attached to a hexahydropyrrolo[3,4-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate typically involves the condensation of readily available carbamates with 2,5-dimethoxytetrahydrofuran. This reaction is catalyzed by iron (III) chloride under mild conditions, resulting in the formation of N-substituted pyrroles . Another method involves the use of primary diols and amines in the presence of a manganese complex, which facilitates the formation of 2,5-unsubstituted pyrroles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various N-substituted pyrroles, oxidized derivatives, and reduced forms of the compound.

Scientific Research Applications

Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is unique due to its specific structural features, which confer distinct reactivity and potential biological activities. Its tert-butyl ester group and hexahydropyrrolo core make it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUVLZRRIRGSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399849
Record name tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141449-85-6, 1330763-64-8
Record name Hexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141449-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRANS-TERT-BUTYL HEXAHYDROPYRROLO[3,4-C]PYRROLE-2(1H)-CARBOXYLATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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